Isopentyl 4-hydroxybenzoate
Overview
Description
Isopentyl 4-hydroxybenzoate, also known as iso-Amyl-4-hydroxybenzoate or 4-Hydroxybenzoic acid isoamyl ester, is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.2536 .
Synthesis Analysis
The synthesis of esters like this compound can be achieved through an esterification reaction. In a typical process, a carboxylic acid is combined with an alcohol in the presence of a catalytic amount of sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 208.26 . Other physical and chemical properties such as boiling point, melting point, and density are mentioned in the search results .Scientific Research Applications
Synthesis and Catalytic Activity
Isopentyl p-hydroxyenzoate, a derivative of isopentyl 4-hydroxybenzoate, can be synthesized effectively using organotin compounds as catalysts under microwave irradiation. This method has shown a high yield of 94% under specific conditions, highlighting the compound's good catalytic activity for esterification (Juan, 2012).
Applications in Analytical Chemistry
This compound, as a paraben, is used in the simultaneous analysis of various parabens in food products. A developed high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method can quantify this compound, demonstrating its importance in analytical chemistry for food safety (Cao et al., 2013).
Biotechnological Applications
4-Hydroxybenzoic acid, a related compound, is emerging as a valuable intermediate for producing high-value bioproducts, including this compound. Its applications span across various industries like food, cosmetics, and pharmacy (Wang et al., 2018).
Potential Antioxidant Properties
Isopentyl ferulate, a related ester, exhibits potent antioxidant properties in vitro. Its efficacy in scavenging various free radicals suggests that derivatives of this compound could have significant applications in developing products with antioxidant properties (Machado et al., 2015).
Metabolism Studies
Studies on the metabolism of parabens, including this compound, have highlighted their biotransformation in human liver. Such research aids in understanding the metabolic fate and potential accumulation of these compounds in human tissues (Abbas et al., 2010).
Safety and Hazards
Isopentyl 4-hydroxybenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Isopentyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Isoamyl Ester, is a chemical compound with the molecular formula C12H16O3 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction
Biochemical Pathways
For instance, 4-hydroxybenzoic acid, a structurally similar compound, is known to be hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
Given its chemical properties such as molecular weight, density, and boiling point , it can be inferred that these properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause skin and eye irritation, suggesting that it interacts with cellular components in these tissues .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical and chemical properties such as density, boiling point, and melting point suggest that temperature and pressure could affect its stability and action.
Biochemical Analysis
Biochemical Properties
Isopentyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in its function as an antimicrobial agent. It interacts with various enzymes and proteins, including esterases and hydrolases, which catalyze the hydrolysis of the ester bond in this compound, resulting in the release of 4-hydroxybenzoic acid and isopentyl alcohol . These interactions are crucial for its antimicrobial activity, as the hydrolysis products can disrupt microbial cell membranes and inhibit microbial growth.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms . Additionally, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events . It can also inhibit the activity of certain enzymes, such as esterases, by forming a stable complex with the enzyme’s active site . This inhibition can lead to the accumulation of this compound and its metabolites, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can accelerate its degradation, leading to the formation of degradation products that may have different biological activities . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, with certain dosages required to elicit specific biological responses . Toxicity studies have indicated that high doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its hydrolysis to 4-hydroxybenzoic acid and isopentyl alcohol. These metabolites can further undergo various biochemical transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . Enzymes such as esterases and cytochrome P450s play a crucial role in the metabolism of this compound, influencing its metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution to various tissues . The localization and accumulation of this compound within cells can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and cell membrane. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The activity and function of this compound can be affected by its localization, with certain cellular compartments providing a more favorable environment for its biological activity .
Properties
IUPAC Name |
3-methylbutyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDKDQYBNSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064397 | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-30-8 | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOAMYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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